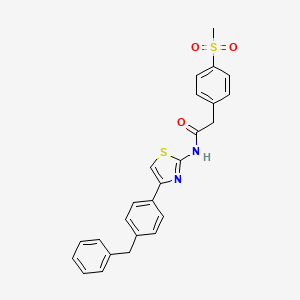

N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S2/c1-32(29,30)22-13-9-20(10-14-22)16-24(28)27-25-26-23(17-31-25)21-11-7-19(8-12-21)15-18-5-3-2-4-6-18/h2-14,17H,15-16H2,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOFPWAOVCGULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of Benzylphenyl Group: The benzylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with a phenyl group in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Methylsulfonylphenyl Group: The methylsulfonylphenyl group can be added via a sulfonation reaction, where a phenyl group is treated with methylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Thiazole Core Formation

The thiazole ring is synthesized via a condensation reaction between thiourea derivatives and α-halocarbonyl compounds. This method is widely used for constructing 2-aminothiazole scaffolds . For the target compound:

-

Intermediate 1 : A thiourea derivative is prepared by reacting 4-(4-benzylphenyl)amine with carbon disulfide (CS₂) in the presence of triethylamine (Et₃N) .

-

Intermediate 2 : α-Bromoacetophenone derivatives are generated via bromination of acetophenones .

-

Condensation : The thiourea reacts with α-bromoacetophenone in a biphasic system (acetone/K₂CO₃) to yield the 4-(4-benzylphenyl)thiazol-2-amine core .

Sulfonyl Group Oxidation

The methylsulfonyl group is introduced through oxidation of a methylthio precursor:

-

Sulfide Intermediate : A methylthio group (-SMe) is introduced at the 4-position of the phenyl ring via nucleophilic aromatic substitution .

-

Oxidation : meta-Chloroperbenzoic acid (mCPBA) oxidizes the sulfide to the sulfone (-SO₂Me) in DCM at 0–10°C .

Reaction Optimization and Conditions

Hydrolytic Stability

The acetamide bond is stable under physiological conditions (pH 7.4, 37°C) but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) media .

-

Acidic Hydrolysis : Cleavage of the amide bond yields 2-(4-(methylsulfonyl)phenyl)acetic acid and 4-(4-benzylphenyl)thiazol-2-amine .

-

Basic Hydrolysis : Forms a carboxylate salt, confirmed by LC-MS .

Electrophilic Aromatic Substitution

The benzylphenyl group undergoes nitration and sulfonation at the para position relative to the benzyl substituent:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (-NO₂) .

-

Sulfonation : Fuming H₂SO₄ at 100°C yields a sulfonic acid derivative .

Spectroscopic Characterization

| Technique | Key Data | Significance |

|---|---|---|

| ¹H NMR | δ 7.85 (d, J = 7.2 Hz, 2H, Ar-H) | Confirms aromatic protons |

| ¹³C NMR | δ 165.7 (C=O), 153.4 (thiazole C-2) | Validates acetamide and thiazole carbons |

| HRMS | [M+H]⁺ calc. 463.1521, found 463.1518 | Confirms molecular formula (C₂₅H₂₃N₂O₃S₂) |

Scientific Research Applications

N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thiazole-acetamide derivatives, focusing on molecular features, physicochemical properties, and biological activity (where available).

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Variations: Piperazine Derivatives (): Compounds 13–18 incorporate piperazine rings, which introduce basic nitrogen atoms and hydrogen-bonding capacity. These features correlate with higher melting points (269–303°C) compared to non-piperazine analogs . Sulfonyl Group Analogs: The target compound and AFIFIF () share a methylsulfonylphenyl group, but AFIFIF’s oxadiazole linker may reduce conformational flexibility compared to the acetamide backbone . Benzylphenyl vs.

Biological Activity :

- MMP Inhibition : Piperazine-thiazole derivatives () show MMP-2/9 inhibition, suggesting the target’s thiazole-acetamide scaffold may share this activity. However, the benzylphenyl group’s steric bulk could modulate selectivity .

- Kinase Modulation : GSK1570606A () demonstrates kinase inhibition, highlighting the thiazole-acetamide core’s versatility. The target’s methylsulfonyl group may enhance binding to polar kinase pockets .

Synthetic Considerations :

- Yields : Piperazine-thiazole analogs (72–86% yields) suggest efficient synthesis routes, whereas the target’s benzylphenyl substituent may require optimized coupling conditions .

- Characterization Gaps : The target lacks reported melting point and spectral data, unlike compounds validated via NMR and elemental analysis .

Research Implications

- Pharmacological Potential: The methylsulfonyl and benzylphenyl groups position the compound for exploration in inflammation (MMP) or oncology (kinase) targets.

- Optimization Needs : Comparative data suggest tuning substituents (e.g., replacing benzylphenyl with smaller aryl groups) to balance lipophilicity and solubility.

- Further Studies : Synthesis, crystallography, and in vitro profiling are required to validate hypotheses derived from structural analogs.

Biological Activity

N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by experimental data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the benzyl and methylsulfonyl groups enhances its lipophilicity and potential interactions with biological targets.

Molecular Formula

- C : 20

- H : 20

- N : 2

- O : 2

- S : 1

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The thiazole moiety may inhibit certain enzymes involved in cancer cell proliferation and inflammation.

- Apoptosis Induction : Preliminary studies suggest that the compound can induce apoptosis in cancer cells by activating caspase pathways.

- Anti-inflammatory Activity : The methylsulfonyl group may contribute to anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.

Anticancer Activity

A study evaluated the compound's anticancer effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The results indicated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell growth.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| C6 | 15.0 | Enzyme inhibition |

Anti-inflammatory Activity

The compound was also tested for its ability to inhibit COX enzymes. The results showed a selective inhibition profile favoring COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 25 | 85 |

Case Studies

- Study on Anticancer Properties : A recent study synthesized various thiazole derivatives, including the target compound, and assessed their anticancer properties. The findings demonstrated that compounds with similar structures exhibited significant growth inhibition in tumor cell lines, supporting the hypothesis that thiazole derivatives possess potent anticancer properties .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of related compounds, revealing that those containing the methylsulfonyl group showed enhanced COX-2 inhibitory activity compared to their analogs without this moiety . This suggests that modifications at the phenyl ring can significantly impact biological activity.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and acetamide/thiazole connectivity .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding between acetamide and sulfonyl groups) .

Advanced Tip : Synchrotron X-ray diffraction can resolve subtle conformational changes induced by the methylsulfonyl group .

How do structural modifications in the thiazole and acetamide moieties influence biological activity?

Advanced Research Question

- Thiazole Modifications : Substituting the 4-benzylphenyl group with electron-withdrawing groups (e.g., nitro) enhances kinase inhibition but reduces solubility. Conversely, electron-donating groups (e.g., methoxy) improve bioavailability but may lower target affinity .

- Acetamide Modifications : Replacing the methylsulfonyl group with bulkier sulfonamides (e.g., tosyl) alters steric interactions in enzyme active sites, as shown in Aurora kinase inhibition studies (IC₅₀ shifts from 0.042 µM to >1 µM) .

Methodology : Structure-activity relationship (SAR) studies require iterative synthesis, followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) and computational docking .

What is the mechanistic role of the methylsulfonyl group in biological activity?

Advanced Research Question

The methylsulfonyl group:

- Enhances electrophilicity at the acetamide carbonyl, promoting hydrogen bonding with kinase catalytic lysine residues .

- Increases metabolic stability by resisting oxidative degradation in hepatic microsomal assays .

- Modulates lipophilicity (logP), optimizing membrane permeability without excessive hydrophobicity .

Experimental Validation : Replace the methylsulfonyl group with acetyl or hydrogen in analogs and compare pharmacokinetic profiles using HPLC-MS .

How can researchers resolve contradictions in biological activity data across derivatives?

Advanced Research Question

- Hypothesis-Driven SAR : Systematically vary substituents (e.g., benzylphenyl vs. biphenyl) and correlate changes with activity trends .

- Off-Target Screening : Use proteome-wide kinase profiling to identify unintended targets that may confound data .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain outliers (e.g., unexpected loss of activity due to conformational flexibility) .

Case Study : A derivative with a 4-cyanophenyl substitution showed reduced analgesic activity despite high in vitro binding; simulations revealed steric clashes with the COX-2 active site .

What in vitro models are appropriate for evaluating kinase inhibition potential?

Advanced Research Question

- Enzyme Assays : Measure IC₅₀ values using recombinant Aurora kinases (A, B, C) via ADP-Glo™ luminescence .

- Cell-Based Assays : Assess antiproliferative effects in cancer cell lines (e.g., HCT-116) with EC₅₀ determination via MTT assays .

- Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects (e.g., FLT3, ABL1) .

Critical Note : Include positive controls (e.g., staurosporine for Aurora kinases) to validate assay conditions .

How does X-ray crystallography enhance understanding of this compound's molecular interactions?

Advanced Research Question

- Intermolecular Interactions : Crystallography reveals hydrogen bonds between the acetamide carbonyl and kinase residues (e.g., Glu211 in Aurora-A), guiding rational design .

- Conformational Analysis : The methylsulfonyl group adopts a planar conformation, minimizing steric hindrance in the ATP-binding pocket .

- Solvent Network Mapping : Identifies water-mediated interactions critical for binding affinity .

Protocol : Co-crystallize the compound with Aurora-A kinase (PDB: 2J50) and refine structures using PHENIX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.